Copper acrylate
Overview
Description
Copper acrylate is an organometallic compound that combines copper ions with acrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper acrylate can be synthesized through various methods. One common approach involves the reaction of copper salts (such as copper chloride or copper sulfate) with acrylate monomers in the presence of a base. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-step synthetic process. This involves the simultaneous graft esterification and free radical polymerization of copper-containing compounds, acrylic monomers, and rosin in the presence of an initiator and a solvent. This method is efficient and yields a stable product with good structural properties .
Chemical Reactions Analysis
Types of Reactions: Copper acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and other copper-containing compounds.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The acrylate ligands can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic ligands under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions include copper oxide, reduced copper complexes, and substituted this compound complexes .
Scientific Research Applications
Copper acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper acrylate exerts its effects involves the release of copper ions, which interact with various molecular targets. In antimicrobial applications, copper ions disrupt microbial cell membranes, leading to cell death. The oxidative stress induced by copper ions also plays a role in their antimicrobial activity . In catalysis, this compound facilitates the formation of reactive intermediates, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Copper methacrylate: Similar to copper acrylate but with methacrylate ligands.
Copper acetate: Another copper carboxylate compound with different ligands.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct properties such as enhanced stability and reactivity in certain applications. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
copper;prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161197 | |
Record name | Copper acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-90-7, 20074-76-4 | |
Record name | Copper acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper(2+) acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copper acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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